

Application Note: NMR Spectroscopic Characterization of 5-Amino-2-phenylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 5-Amino-2-phenylpyridazin-3(2H)-one

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Abstract

This document provides a detailed protocol and representative data for the nuclear magnetic resonance (NMR) spectroscopic characterization of **5-Amino-2-phenylpyridazin-3(2H)-one**. Due to the limited availability of published experimental spectra for this specific compound, the presented ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar pyridazinone derivatives.^{[1][2][3]} This application note serves as a practical guide for researchers engaged in the synthesis, identification, and quality control of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction

5-Amino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. Molecules within this class have garnered considerable attention in drug discovery due to their diverse biological activities.^{[4][5]} Accurate structural elucidation and characterization are paramount for advancing research and development involving such compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note outlines the standard procedures for acquiring and interpreting

¹H and ¹³C NMR spectra for **5-Amino-2-phenylpyridazin-3(2H)-one** and presents the expected chemical shifts and coupling constants in a tabulated format.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **5-Amino-2-phenylpyridazin-3(2H)-one**. These predictions are derived from published data for analogous compounds, including 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one and other substituted pyridazinones.[1][3] The spectra are presumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for **5-Amino-2-phenylpyridazin-3(2H)-one**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	5.8 - 6.0	d	~3.0
H-6	7.6 - 7.8	d	~3.0
NH ₂	6.5 - 6.7	br s	-
Phenyl H (ortho)	7.5 - 7.7	m	-
Phenyl H (meta, para)	7.3 - 7.5	m	-

d = doublet, br s = broad singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for **5-Amino-2-phenylpyridazin-3(2H)-one**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (C-3)	160.0 - 162.0
C-NH ₂ (C-5)	150.0 - 152.0
C-4	95.0 - 97.0
C-6	135.0 - 137.0
Phenyl C (ipso)	140.0 - 142.0
Phenyl C (ortho)	125.0 - 127.0
Phenyl C (meta)	128.5 - 130.5
Phenyl C (para)	129.0 - 131.0

Experimental Protocols

A detailed methodology for the NMR analysis of **5-Amino-2-phenylpyridazin-3(2H)-one** is provided below. This protocol is based on standard practices for the analysis of small organic molecules.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the solid **5-Amino-2-phenylpyridazin-3(2H)-one** sample.
- Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Homogenization: Securely cap the NMR tube and vortex or gently agitate it until the sample is completely dissolved. A brief sonication may be employed if necessary to aid dissolution.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often reference the residual solvent peak (for DMSO-d₆, δ \approx 2.50 ppm for ¹H and δ \approx 39.52 ppm for ¹³C).

NMR Data Acquisition

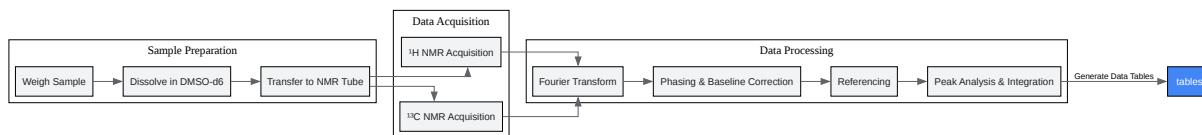
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration and experimental time.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.
- Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
- Peak Picking and Integration: Identify all significant peaks and, for the ^1H spectrum, integrate the peak areas.

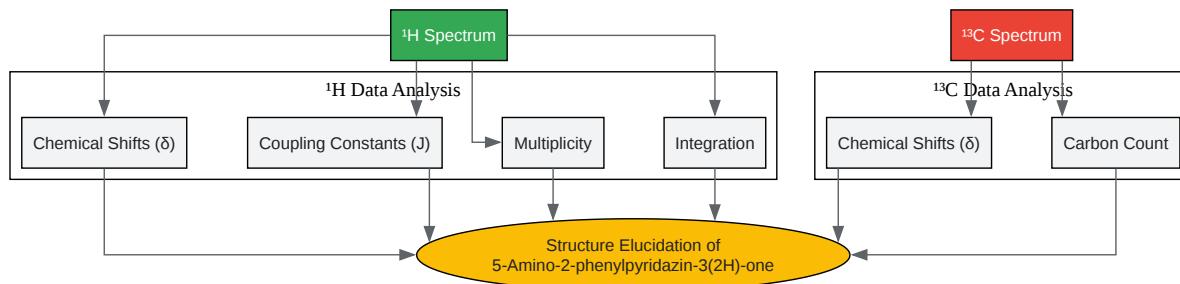
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the NMR data analysis.



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Caption: Experimental workflow for NMR characterization.



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Caption: Logical flow of NMR data analysis for structure elucidation.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the NMR spectroscopic characterization of **5-Amino-2-phenylpyridazin-3(2H)-one**. The tabulated predicted data offers a reliable reference for researchers, and the detailed protocols for sample preparation, data acquisition, and processing ensure reproducibility. The provided workflows visually conceptualize the experimental and analytical processes, aiding in the planning and execution of NMR-based structural analysis for this and similar pyridazinone compounds.

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